In-Depth Technical Guide: 5-Bromo-2-nitrophenol
In-Depth Technical Guide: 5-Bromo-2-nitrophenol
CAS Number: 27684-84-0
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-nitrophenol, a key chemical intermediate in organic synthesis. The document details its physicochemical properties, synthesis, analytical methods, and applications, with a focus on its role in the development of pharmaceuticals and other bioactive molecules.
Chemical Identity and Properties
5-Bromo-2-nitrophenol is a substituted phenol (B47542) derivative characterized by the presence of a bromine atom at the 5-position and a nitro group at the 2-position of the benzene (B151609) ring.[1] Its chemical structure lends it a high degree of reactivity, making it a versatile building block in complex organic synthesis.[1]
Quantitative Physicochemical Data
The following table summarizes the key physical and chemical properties of 5-Bromo-2-nitrophenol.
| Property | Value | Source(s) |
| CAS Number | 27684-84-0 | [1][2] |
| Molecular Formula | C₆H₄BrNO₃ | [1][2] |
| Molecular Weight | 218.01 g/mol | [2] |
| Appearance | Pale yellow to yellow-green crystalline solid | [2][3] |
| Melting Point | 40-46 °C | [3][4] |
| Boiling Point (Predicted) | 264.6 ± 20.0 °C | [3] |
| Density (Predicted) | 1.881 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 6.08 ± 0.13 | [3] |
| Solubility | Soluble in methanol, ethyl acetate (B1210297). | [3] |
| Purity | >98.0% (by GC) | [4] |
Synthesis and Experimental Workflow
5-Bromo-2-nitrophenol is primarily used as a synthetic intermediate.[3][5] Its preparation and subsequent use in the synthesis of more complex molecules is a key workflow for medicinal chemists.
Logical Workflow: From Precursor to Intermediate
The diagram below illustrates the typical workflow involving 5-Bromo-2-nitrophenol, starting from its synthesis and leading to its application as a building block for other chemical entities.
Experimental Protocol: Synthesis of 5-Bromo-2-nitrophenol
This protocol describes the nitration of 3-bromophenol (B21344) to yield 5-Bromo-2-nitrophenol.[3]
Materials:
-
3-Bromophenol (49.35 g, 285 mmol)
-
Potassium nitrate (B79036) (51.5 g, 509 mmol)
-
Concentrated sulfuric acid (32.6 mL)
-
Water (105 mL)
-
Diethyl ether
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a reaction vessel, slowly add potassium nitrate (51.5 g) to a cooled (10 °C) solution of concentrated sulfuric acid (32.6 mL) in water (105 mL).
-
Stir the mixture for 5 minutes.
-
Add 3-bromophenol (49.35 g) dropwise, maintaining the reaction temperature at approximately 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.
-
Upon completion, dilute the reaction mixture with water (350 mL).
-
Extract the product into diethyl ether.
-
Combine the organic layers, wash with saturated saline, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel, using a 19:1 hexane/ethyl acetate eluent system, to afford 5-Bromo-2-nitrophenol as a yellow-green solid.[3]
Applications in a Research Context
The primary utility of 5-Bromo-2-nitrophenol is as a precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes.[5][6] Its functional groups—hydroxyl, nitro, and bromo—provide multiple reaction sites for building molecular complexity. It serves as a foundational scaffold for introducing specific functionalities into larger molecules.[1]
While this compound is a key intermediate, there is no evidence in the current scientific literature to suggest that 5-Bromo-2-nitrophenol itself has direct activity in biological signaling pathways. Its value lies in its role as a starting material for the synthesis of novel bioactive compounds.[7]
Analytical Methodologies
Accurate characterization and quality control of 5-Bromo-2-nitrophenol are essential for its use in synthesis. The following are representative protocols for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a critical tool for structural confirmation.
Protocol:
-
Instrument: 300 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
Procedure: Dissolve a small amount of the sample in deuterated DMSO. Acquire the proton NMR spectrum.
-
Expected Chemical Shifts (δ):
-
11.44 ppm (singlet, 1H, -OH)
-
7.84 ppm (doublet, J = 8.7 Hz, 1H)
-
7.33 ppm (doublet, J = 2.1 Hz, 1H)
-
7.18 ppm (doublet of doublets, J = 8.7, 2.1 Hz, 1H)[3]
-
Chromatographic Methods (Representative Protocols)
Chromatographic techniques are vital for assessing purity and monitoring reaction progress. The following protocols are based on standard methods for similar aromatic compounds and serve as a starting point for method development.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for assessing purity and identifying volatile impurities. Due to the polarity of the phenol group, derivatization may be required to improve peak shape and thermal stability.[8]
-
Instrumentation: Standard GC-MS system.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Injector Temp: 250 °C.
-
MS Ion Source Temp: 230 °C.
High-Performance Liquid Chromatography (HPLC)
HPLC is ideal for non-volatile samples and for routine purity analysis without derivatization.[5]
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (containing 0.1% phosphoric acid to suppress ionization of the phenolic group).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined from the analyte's UV spectrum (typically 280-320 nm for nitrophenols).
-
Column Temperature: 30 °C.
Safety and Handling
5-Bromo-2-nitrophenol is classified as a hazardous substance and must be handled with appropriate precautions.
-
Hazard Statements:
-
Precautionary Measures:
-
Work in a well-ventilated area or fume hood.
-
Wear protective gloves, safety goggles, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.[4]
-
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.
References
- 1. nbinno.com [nbinno.com]
- 2. 5-Bromo-2-nitrophenol | 27684-84-0 [sigmaaldrich.com]
- 3. PHENOL, 5-BROMO-2-NITRO- CAS#: 27684-84-0 [m.chemicalbook.com]
- 4. 5-Bromo-2-nitrophenol | 27684-84-0 | TCI EUROPE N.V. [tcichemicals.com]
- 5. 5-Bromo-2-nitrophenol, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
